molecular formula C19H20N6O2S B2935286 (E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1351664-23-7

(E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2935286
CAS No.: 1351664-23-7
M. Wt: 396.47
InChI Key: JPPUQAXYBBMBKH-OVCLIPMQSA-N
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Description

(E)-3-(1H-Imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is structurally based on a novel chemotype of 3,6-disubstituted pyridazine core, which has been identified as a potent scaffold for targeting muscarinic acetylcholine receptors (mAChRs), a class A family of G protein-coupled receptors (GPCRs) . Unlike classical mAChR antagonists that typically feature a basic amine moiety, this pyridazine-based series represents a departure from traditional chemotypes, expanding the chemical diversity of receptor ligands . The specific (E)-styrylsulfonyl group in this analog is designed to explore structure-activity relationships (SAR) at the receptor's orthosteric site. Primary research applications for this compound and its close analogs include serving as a key chemical tool in SAR studies to elucidate the pharmacology of mAChR subtypes . Its mechanism of action involves functioning as an orthosteric antagonist, effectively inhibiting receptor signaling by acetylcholine . This compound is intended for research use only by qualified scientists, specifically in biochemical and cellular assays to investigate GPCR function and for the development of novel therapeutic agents for neurological disorders.

Properties

IUPAC Name

3-imidazol-1-yl-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c26-28(27,15-8-17-4-2-1-3-5-17)25-13-11-23(12-14-25)18-6-7-19(22-21-18)24-10-9-20-16-24/h1-10,15-16H,11-14H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPUQAXYBBMBKH-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to compile and analyze the available research findings regarding its biological activity, including mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Research indicates that compounds containing imidazole and piperazine moieties often exhibit diverse biological activities due to their ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperazine group can enhance solubility and bioavailability.

1. Anticancer Activity

Several studies have highlighted the anticancer properties of pyridazine derivatives, including those similar to this compound. For instance, derivatives with styrylsulfonyl groups have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Lead Compound 9aMCF-7 (Breast)0.5Induction of apoptosis
Lead Compound 18A549 (Lung)0.8Mitotic arrest

These compounds act as mitotic inhibitors, disrupting the cell cycle and inducing apoptosis in cancer cells .

2. Antimicrobial Activity

Imidazole-containing compounds have also been reported to possess antimicrobial properties. For example, studies on related imidazole derivatives have demonstrated efficacy against fungi such as Aspergillus fumigatus, indicating potential applications in treating fungal infections .

3. Other Biological Activities

Research into similar pyridazine derivatives has revealed additional pharmacological activities, including:

  • Anti-inflammatory effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antiviral properties : Certain compounds exhibit activity against viral infections by inhibiting viral replication.

Case Study 1: Efficacy Against Cancer

In a study evaluating the effects of a related compound on K562 cells (a chronic myeloid leukemia cell line), it was found that the compound exhibited an IC50 value of less than 2 nM, indicating potent inhibitory activity against BCR-ABL kinase, a critical target in chronic myeloid leukemia treatment .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of imidazole derivatives against Candida albicans. The results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, suggesting potential therapeutic uses in antifungal treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyridazine vs. Pyrazolopyrimidine Derivatives

describes pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3), which share heterocyclic cores but differ in nitrogen atom positioning. Key distinctions:

Feature Target Compound Pyrazolo[3,4-d]pyrimidine Derivatives (e.g., Compound 2 )
Core Pyridazine (two adjacent N) Pyrazolopyrimidine (fused pyrazole + pyrimidine)
Electronic Properties Moderate electron deficiency Increased electron deficiency due to fused rings
Bioactivity Potential kinase inhibition Structural studies focus on isomerization and synthesis

Substituent Analysis

Styrylsulfonyl-Piperazine vs. Hydrazine/Imino Groups

The target compound’s styrylsulfonyl-piperazine substituent contrasts with hydrazine or imino groups in ’s derivatives:

Group Target Compound Compound 3 (Hydrazine Derivative )
Function Enhances hydrophobicity Participates in cyclization reactions
Solubility Moderate (sulfonyl group) Low (polar hydrazine)
Reactivity Stable E-configuration Prone to isomerization under heat

Implications : The styrylsulfonyl group improves membrane permeability compared to polar hydrazines, making the target compound more suitable for in vivo studies.

Table 1: Structural and Functional Comparison

Parameter Target Compound Pyrazolo[3,4-d]pyrimidine (Compound 2 ) Sulfadiazine
Core Structure Pyridazine Pyrazolopyrimidine Pyrimidine
Key Substituents Styrylsulfonyl-piperazine Imino, p-tolyl Sulfonamide
Solubility (LogP) ~2.5 (estimated) ~1.8 0.5
Bioactivity Hypothesized kinase inhibition Structural isomerization studies Antibacterial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine, and what analytical techniques validate its purity?

  • Methodology : A two-step approach is typical: (1) Coupling of 1H-imidazole to pyridazine via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) styrylsulfonyl group introduction to piperazine using a sulfonylation reagent (e.g., styrylsulfonyl chloride in dichloromethane).
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., imidazole protons at δ 7.5–8.5 ppm, styrylsulfonyl vinyl protons at δ 6.5–7.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol : Store under inert atmosphere (argon) at –20°C, protected from light due to the styrylsulfonyl group’s photosensitivity. Use desiccants to prevent hydrolysis. Safety measures include PPE (gloves, goggles) and fume hoods during handling, as per GHS codes P210 (avoid ignition sources) and P201 (pre-read safety protocols) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Approach : Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) and cell-based viability assays (MTT/XTT). For antiplatelet activity (a known pyridazine derivative function), use platelet-rich plasma (PRP) aggregation assays with ADP or collagen as agonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Strategy : Systematically modify substituents:

  • Imidazole ring : Replace with other heterocycles (e.g., triazole) to assess binding affinity.
  • Styrylsulfonyl group : Test substituents on the phenyl ring (e.g., electron-withdrawing groups like –CF₃) to modulate electronic effects.
  • Piperazine linker : Explore alkylation or substitution to alter pharmacokinetics.
    • Data Interpretation : Compare IC₅₀ values across analogs; ≥10-fold differences indicate critical pharmacophores. For example, trifluoromethyl groups may enhance metabolic stability .

Q. What experimental designs address contradictions between in vitro potency and in vivo efficacy?

  • Resolution : Use a tiered approach:

Pharmacokinetics : Assess bioavailability (oral vs. IV administration) and plasma protein binding.

Metabolite Profiling : Identify active/inactive metabolites via LC-MS.

Dose-Response in Disease Models : Utilize randomized block designs (e.g., split-plot for dose/time variables) to minimize confounding factors .

Q. How can ecotoxicological risks be evaluated during preclinical development?

  • Framework : Follow OECD guidelines:

  • Abiotic Stability : Hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV exposure).
  • Biotic Impact : Acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation screening (modified Sturm test).
    • Data Integration : Cross-reference with environmental fate models (e.g., EQC or EPI Suite) to predict persistence and bioaccumulation .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC₅₀ values across studies?

  • Critical Factors :

  • Assay Conditions : Variability in buffer pH, ion concentration, or ATP levels (for kinase assays) alters results. Standardize using reference inhibitors (e.g., staurosporine for kinases).
  • Cell Lines : Genetic drift or passage number affects target expression. Validate with RT-qPCR or Western blot.
    • Case Example : A 10x difference in IC₅₀ between HEK293 and HeLa cells may reflect differential expression of off-target transporters .

Methodological Resources

  • Synthetic Protocols : (piperazinyl sulfonylation), (heterocyclic coupling).
  • SAR Guidance : (pyridazinone derivatives), (antiplatelet mechanisms).
  • Ecotoxicology Design : (long-term environmental impact frameworks).

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